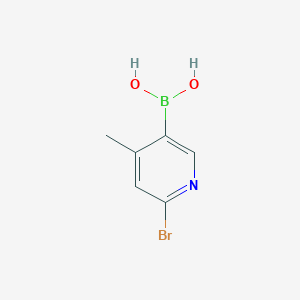

(6-Bromo-4-methylpyridin-3-yl)boronic acid

Descripción

The exact mass of the compound (6-Bromo-4-methylpyridin-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Bromo-4-methylpyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-4-methylpyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(6-bromo-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVONARQIVBDOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660631 | |

| Record name | (6-Bromo-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-75-5 | |

| Record name | (6-Bromo-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072945-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide to the Synthesis of (6-Bromo-4-methylpyridin-3-yl)boronic acid

Introduction

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a halogenated pyridine ring with a versatile boronic acid moiety, make it an invaluable synthon for the construction of complex molecular architectures. Pyridine-containing compounds are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other critical interactions with biological targets. The bromine atom serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for preparing (6-Bromo-4-methylpyridin-3-yl)boronic acid, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of pyridinylboronic acids can be approached through several distinct methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. For (6-Bromo-4-methylpyridin-3-yl)boronic acid, the two most prevalent and logical approaches are:

-

Halogen-Metal Exchange followed by Borylation: This is a classic and robust method for the formation of aryl and heteroaryl boronic acids.[3] It involves the deprotonation of a suitably substituted halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester.

-

Palladium-Catalyzed Miyaura Borylation: This method has gained widespread popularity due to its mild reaction conditions and excellent functional group tolerance.[4][5] It involves the cross-coupling of a dihalopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

This guide will delve into the technical details and mechanistic underpinnings of both approaches.

Strategy 1: Lithiation-Borylation via Halogen-Metal Exchange

The halogen-metal exchange, particularly a lithium-halogen exchange, followed by borylation is a fundamental and often cost-effective method for preparing pyridinylboronic acids. This strategy leverages the significant difference in electronegativity between carbon and lithium to generate a potent nucleophilic pyridyl anion, which then readily attacks the electrophilic boron atom of a borate ester.

Mechanistic Rationale

The overall transformation can be dissected into two key steps:

-

Lithiation: A strong organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is used to abstract a proton from the pyridine ring. In the context of a brominated pyridine, the reaction proceeds via a halogen-metal exchange, where the bromine atom is swapped for a lithium atom. This process is highly temperature-dependent and must be carried out at cryogenic temperatures (typically -78 °C) to prevent undesirable side reactions, such as decomposition of the lithiated intermediate.[6]

-

Borylation: The resulting lithiated pyridine is a highly reactive intermediate that is immediately quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate. The borate ester acts as an electrophile, and the nucleophilic carbon of the pyridyl-lithium species attacks the boron atom, displacing one of the alkoxy groups. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Experimental Workflow: Lithiation-Borylation

Caption: Workflow for Lithiation-Borylation Synthesis.

Detailed Protocol: Lithiation-Borylation

Materials:

-

2,5-Dibromo-4-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)[6]

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromo-4-methylpyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the solution of the lithiated pyridine to the triisopropyl borate solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

Strategy 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile cross-coupling reaction that allows for the direct synthesis of boronate esters from aryl or heteroaryl halides.[4] This method is particularly advantageous when dealing with substrates that possess functional groups sensitive to the strongly basic conditions of lithiation.

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry and proceeds through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of 2,5-dibromo-4-methylpyridine) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to furnish the desired aryl boronate ester and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow: Miyaura Borylation

Caption: Workflow for Miyaura Borylation Synthesis.

Detailed Protocol: Miyaura Borylation

Materials:

-

2,5-Dibromo-4-methylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 2,5-dibromo-4-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.5 eq).

-

Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (approximately 10 mL per 1 mmol of substrate).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pinacol ester of (6-bromo-4-methylpyridin-3-yl)boronic acid.

-

The pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with a strong acid (e.g., HCl) in a suitable solvent, if desired.

Data Summary and Comparison of Methods

| Parameter | Lithiation-Borylation | Miyaura Borylation |

| Starting Material | 2,5-Dibromo-4-methylpyridine | 2,5-Dibromo-4-methylpyridine |

| Key Reagents | n-BuLi, Triisopropyl borate | B₂pin₂, Pd catalyst, Base |

| Reaction Temperature | -78 °C to room temperature | 80-100 °C |

| Functional Group Tolerance | Limited (sensitive to strong base) | Good to excellent |

| Product Form | Boronic acid (after workup) | Boronate ester (hydrolysis needed for boronic acid) |

| Typical Yields | 60-80% | 70-90% |

| Advantages | Cost-effective for large scale | Mild conditions, broad applicability |

| Disadvantages | Requires cryogenic temperatures, sensitive to moisture | Cost of catalyst and diboron reagent, potential for metal contamination |

Conclusion

Both the lithiation-borylation and Miyaura borylation represent viable and effective strategies for the synthesis of (6-Bromo-4-methylpyridin-3-yl)boronic acid. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the molecule. For large-scale, cost-sensitive syntheses where functional group compatibility is not a major concern, the classical lithiation-borylation approach remains a powerful tool. Conversely, for more complex substrates or in a discovery setting where reaction optimization and functional group tolerance are paramount, the palladium-catalyzed Miyaura borylation offers a milder and often more reliable alternative.[4] A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make informed decisions and successfully prepare this valuable synthetic intermediate.

References

-

Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Thomas, S. P., French, R. M., Jheengut, V., & Aggarwal, V. K. (2009). Homologation and Alkylation of Boronic Esters and Boranes by 1,2-Metallate Rearrangement of Boron Ate Complexes. The Chemical Record, 9(1), 24-39. [Link]

-

Couture, A., Deniau, E., Grandclaudon, P., & Laronze, J.-Y. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6, 537–554. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer. [Link]

-

Silva, J. V., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3075. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of (6-Bromo-4-methylpyridin-3-yl)boronic acid

An In-Depth Technical Guide to (6-Bromo-4-methylpyridin-3-yl)boronic acid: Properties, Characterization, and Application

Introduction

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a significant building block in modern synthetic chemistry. Its unique structural features—a pyridine ring functionalized with both a bromine atom and a boronic acid group—make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its characterization and use, and insights into its applications, tailored for researchers and professionals in drug discovery and chemical development. Boronic acids are valued for their stability, functional group tolerance, and low toxicity, with their degradation product, boric acid, being considered environmentally benign.[1]

The strategic placement of the bromo and boronic acid functionalities allows for sequential, site-selective modifications, enabling the synthesis of complex, polysubstituted pyridine scaffolds. These scaffolds are integral to numerous biologically active molecules, making this reagent highly valuable for the construction of novel pharmaceutical agents.[2] This document serves as a technical resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Physicochemical and Structural Properties

A thorough understanding of the is fundamental to its effective handling, storage, and application in synthesis.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 1072945-75-5 | |

| Molecular Formula | C₆H₇BBrNO₂ | |

| Molecular Weight | 215.84 g/mol | |

| Appearance | Solid / Powder | [3] |

| Purity | Typically ≥97% | |

| Solubility | Sparingly soluble (10 g/L at 25 ºC), calculated. | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in a dark place. |

Structural and Electronic Characteristics

The structure of (6-Bromo-4-methylpyridin-3-yl)boronic acid features a Lewis acidic boron center. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] This equilibrium is pH-dependent and is a critical determinant of the compound's reactivity.[1] The pyridine nitrogen can act as a Lewis base, potentially influencing intramolecular interactions and the compound's overall reactivity profile.

Acidity and pKa

The acidity (pKa) of a boronic acid is a measure of its Lewis acidity rather than its Brønsted acidity.[5] The pKa corresponds to the pH at which the trigonal acid and the tetrahedral boronate are in equal concentration. While the specific pKa for (6-Bromo-4-methylpyridin-3-yl)boronic acid is not readily published, the pKa of arylboronic acids typically falls in the range of 4–10.[6] The electronic properties of the pyridine ring and its substituents will influence this value. The determination of pKa is crucial as it affects solubility and reactivity in coupling reactions.[7]

Characterization Workflow

Ensuring the identity and purity of (6-Bromo-4-methylpyridin-3-yl)boronic acid is paramount before its use in sensitive applications like drug synthesis. A standard characterization workflow involves spectroscopic analysis.

Caption: A typical workflow for the analytical characterization of the title compound.

Experimental Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the primary technique for structural elucidation and purity assessment.

Objective: To confirm the chemical structure and assess the purity of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The addition of a small amount of D₂O can sometimes sharpen hydroxyl peaks and break up aggregates.[8]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals for the two aromatic protons on the pyridine ring and the methyl group protons.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number and type of carbon environments. The carbon attached to the boron atom may be difficult to detect due to quadrupolar relaxation.[9]

-

¹¹B NMR Acquisition: Acquire a boron-11 NMR spectrum. This will show a characteristic signal for the three-coordinate boron atom, typically a broad peak.[9]

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios. Compare chemical shifts to literature values or predicted spectra to verify the structure. The absence of significant impurity peaks confirms the sample's purity.

Experimental Protocol 2: pKa Determination via Spectrophotometric Titration

This method leverages the change in the UV-Vis spectrum of the boronic acid as it transitions from the trigonal to the tetrahedral form upon pH change.[10]

Objective: To experimentally determine the pKa of the boronic acid.

Materials:

-

(6-Bromo-4-methylpyridin-3-yl)boronic acid

-

A series of buffer solutions with known pH values (e.g., spanning pH 6 to 11)

-

UV-Vis Spectrophotometer

-

Standard quartz cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/DMSO mixture if solubility is low).[5]

-

Sample Preparation: For each buffer solution, add a small, constant volume of the boronic acid stock solution to a cuvette and dilute with the buffer to a final volume. Ensure the final concentration is identical across all samples.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample across a relevant wavelength range (e.g., 200-350 nm). A decrease in absorbance at certain wavelengths is typically observed as the boronic acid transitions to the tetrahedral boronate.[10]

-

Data Analysis:

-

Identify a wavelength with a significant change in absorbance upon pH variation.

-

Plot absorbance at this wavelength versus the pH of the buffer.

-

Fit the resulting data to a sigmoidal curve (e.g., using a modified Henderson-Hasselbalch equation).[7] The inflection point of this curve corresponds to the pKa of the boronic acid.

-

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (6-Bromo-4-methylpyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11] This reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical industry for building complex molecular architectures.[2]

Reaction Principle and Challenges

The Suzuki-Miyaura reaction involves a palladium catalyst to couple the organoboron species with an organic halide.[2] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 4. CAS # 1072945-75-5, (6-Bromo-4-methyl-3-pyridinyl)boronic acid - chemBlink [chemblink.com]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (6-Bromo-4-methylpyridin-3-yl)boronic acid

An in-depth technical guide to the ¹H and ¹³C NMR spectroscopic analysis of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

Introduction

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a key building block in modern synthetic chemistry, particularly in the construction of complex molecules through cross-coupling reactions. Its utility in drug discovery and materials science necessitates a robust and unambiguous method for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for this purpose, providing detailed information about the molecular structure in solution.[1]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (6-Bromo-4-methylpyridin-3-yl)boronic acid. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the molecule's spectroscopic properties. We will delve into the causal relationships between the molecular structure and the resulting NMR data, present detailed experimental protocols for data acquisition, and offer insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of substituents on the pyridine ring—a bromine atom, a methyl group, and a boronic acid moiety—creates a distinct electronic environment that is directly reflected in the NMR spectrum. Understanding these influences is paramount for accurate spectral interpretation.

The pyridine nitrogen, being highly electronegative, generally deshields adjacent protons and carbons. The bromine atom further deshields neighboring nuclei through its inductive electron-withdrawing effect. Conversely, the methyl group is electron-donating, leading to a shielding effect on nearby positions. The boronic acid group is primarily electron-withdrawing, influencing the electronic environment of the ring.

To facilitate a clear discussion, the following IUPAC-based numbering system will be used for all spectral assignments.

Caption: Molecular structure of (6-Bromo-4-methylpyridin-3-yl)boronic acid with atom numbering.

¹H NMR Spectroscopic Data Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[2] For (6-Bromo-4-methylpyridin-3-yl)boronic acid, we predict four distinct signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field Insights |

| H2 | 8.50 - 8.70 | Singlet (s) | 1H | This proton is adjacent to the electronegative pyridine nitrogen (position 1) and is therefore significantly deshielded, resulting in a downfield chemical shift.[3] Its isolation from other ring protons results in a singlet. |

| H5 | 7.50 - 7.70 | Singlet (s) | 1H | Positioned between the bromine- and methyl-substituted carbons, its chemical shift reflects a balance of these substituent effects. It appears as a singlet due to the lack of adjacent protons. |

| -CH₃ | 2.30 - 2.50 | Singlet (s) | 3H | The methyl protons are in a typical range for an aryl methyl group.[4] The signal is a singlet as there are no adjacent protons to couple with. |

| -B(OH)₂ | 8.10 - 8.30 | Broad Singlet (br s) | 2H | The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the deuterated solvent. This leads to a broad signal that can vary in chemical shift and may not integrate perfectly.[5] |

¹³C NMR Spectroscopic Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect six distinct signals corresponding to the five pyridine ring carbons and the one methyl carbon.

A Note on the C3 Signal: The carbon atom directly attached to the boron (C3) can sometimes be challenging to observe. The boron nucleus has a quadrupole moment which can cause significant broadening of the attached carbon's signal, occasionally to the point of it being indistinguishable from the baseline noise.[6]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C2 | 151.0 - 154.0 | This carbon is adjacent to the pyridine nitrogen, causing a strong deshielding effect and placing it significantly downfield. |

| C3 | 128.0 - 132.0 | As the ipso-carbon bearing the boronic acid group, its signal may be broad.[6] Its chemical shift is influenced by both the adjacent nitrogen and the boronic acid substituent. |

| C4 | 142.0 - 145.0 | Substituted with the electron-donating methyl group, but its position relative to the nitrogen and bromine results in a downfield shift. |

| C5 | 129.0 - 133.0 | This C-H carbon's shift is influenced by the adjacent bromine-bearing carbon (C6) and the methyl-bearing carbon (C4). |

| C6 | 140.0 - 143.0 | The direct attachment of the electronegative bromine atom causes a significant downfield shift for this carbon. |

| -CH₃ | 18.0 - 22.0 | This signal appears in the typical upfield aliphatic region, consistent with a methyl group attached to an aromatic ring.[4] |

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following workflow represents a self-validating system designed for accuracy.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

1. Sample Preparation:

-

Accurately weigh approximately 10-15 mg of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

-

Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is an excellent solvent for many boronic acids and its residual proton signal (quintet at ~2.50 ppm) serves as a convenient internal reference.[7]

-

Cap the NMR tube and vortex gently to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[8]

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.[8]

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Relaxation Delay: 2-5 seconds. A longer delay is beneficial for observing quaternary carbons, including the potentially broad C3 signal.

-

Number of Scans: 1024-4096 scans are generally required to achieve an adequate signal-to-noise ratio for ¹³C nuclei.

-

Conclusion

The ¹H and ¹³C NMR spectra of (6-Bromo-4-methylpyridin-3-yl)boronic acid are highly informative and predictable based on fundamental principles of NMR spectroscopy. The distinct signals for the aromatic protons, the methyl group, and the pyridine ring carbons provide a unique spectroscopic fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data for structural verification, purity assessment, and reaction monitoring, thereby ensuring the integrity of their scientific endeavors.

References

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

The Royal Society of Chemistry. (2018). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

-

University of Regensburg. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]

-

OpenOChem Learn. Interpreting 1H NMR. [Link]

-

Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

-

ResearchGate. 125.8 MHz 13C{1H} NMR spectrum (INADEQUATE) of 1-boraadamantane.... [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. db-thueringen.de [db-thueringen.de]

- 8. benchchem.com [benchchem.com]

Stability and storage conditions for (6-Bromo-4-methylpyridin-3-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (6-Bromo-4-methylpyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

Abstract

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural integrity is paramount to achieving reproducible and high-yielding synthetic outcomes. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term viability and reactivity of this critical synthetic intermediate.

Physicochemical Profile of (6-Bromo-4-methylpyridin-3-yl)boronic acid

A foundational understanding of the compound's properties is essential for its correct handling and storage.

| Property | Value | Source |

| CAS Number | 1072945-75-5 | |

| Molecular Formula | C₆H₇BBrNO₂ | |

| Molecular Weight | 215.84 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| SMILES String | OB(O)C1=C(C)C=C(Br)N=C1 | |

| InChI Key | SVONARQIVBDOGB-UHFFFAOYSA-N |

Core Stability & Degradation Mechanisms

While generally stable under recommended storage conditions, (6-Bromo-4-methylpyridin-3-yl)boronic acid, like most arylboronic acids, is susceptible to specific degradation pathways that can compromise its purity and reactivity.[2] The two primary mechanisms of concern are protodeboronation and oxidative degradation.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This process is a well-documented and often undesired side reaction in synthetic protocols utilizing boronic acids.[3] For (6-Bromo-4-methylpyridin-3-yl)boronic acid, this results in the formation of the corresponding 2-Bromo-4-methylpyridine, an impurity that is unreactive in Suzuki coupling reactions and can complicate purification.

The propensity for protodeboronation is highly dependent on reaction conditions, particularly the presence of moisture and the pH of the medium.[3]

-

Acid-Catalyzed Protodeboronation: In the presence of an acid, the boronic acid can undergo protonolysis, leading to the cleavage of the C-B bond.[3][4] Studies have shown that even mild acids like acetic acid can promote this degradation.[4][5]

-

Base-Catalyzed Protodeboronation: This pathway proceeds through the formation of a more nucleophilic boronate species (Ar-B(OH)₃⁻) in the presence of a base.[3][6] This intermediate then reacts with a proton source, such as water, to yield the protodeboronated arene.[3]

-

Heteroaromatic Specifics: As a basic heteroaromatic boronic acid containing a pyridine nitrogen, this compound may exhibit unique protodeboronation mechanisms.[3] The nitrogen atom can be protonated, potentially influencing the electronic properties of the aromatic ring and the stability of the C-B bond.[3][7] Under neutral pH conditions, zwitterionic species can form, which have been shown to undergo rapid, unimolecular fragmentation of the C-B bond.[3]

Oxidative Degradation

Boronic acids are also susceptible to oxidation, particularly in the presence of strong oxidizing agents or even atmospheric oxygen over prolonged periods.[8] This can lead to the formation of phenolic byproducts. For peptide boronic acids, studies have shown that the boronic acid group can be cleaved in the presence of hydrogen peroxide to yield an alcohol.[9] While less common under standard storage conditions, oxidative degradation is a potential long-term stability concern.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's integrity, strict adherence to the following storage and handling protocols is essential.

Optimal Storage Conditions

The primary goal is to protect the compound from moisture, air, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8 °C). | Slows down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque glass vial or a container made of inert plastic (e.g., HDPE).[10] | Prevents ingress of moisture and air.[10] Opaque containers protect against potential photodegradation. |

| Location | A dry, well-ventilated area away from incompatible substances.[11][12] | Prevents accidental contact with acids, bases, and strong oxidizing agents.[13][14] |

| Handling | Use a "first in/first out" inventory system. | Ensures that older stock is used first, minimizing the effects of long-term storage.[15] |

Safe Handling Procedures

Minimizing exposure during handling is as crucial as proper long-term storage.

-

Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere to prevent exposure to air and moisture.

-

Minimize Exposure: If a glovebox is unavailable, work quickly and efficiently. Keep the container tightly sealed when not in use.[16]

-

Use of Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before use.

-

Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[2] The compound may cause skin, eye, and respiratory irritation.[12]

Experimental Stability Assessment

A self-validating system requires periodic assessment of the material's quality, especially for long-term studies or before use in critical synthetic steps.

Protocol: Routine Quality Control Analysis

-

Sample Preparation: Under an inert atmosphere, carefully take a small, representative sample (~1-2 mg) from the storage container. Dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or a high-purity solvent (e.g., Acetonitrile) for HPLC analysis.

-

¹H NMR Spectroscopy:

-

Objective: To detect the presence of the protodeboronated impurity, 2-Bromo-4-methylpyridine.

-

Procedure: Acquire a standard ¹H NMR spectrum.

-

Analysis: Compare the spectrum to a reference of the pure compound. Look for new aromatic signals corresponding to the impurity. The disappearance of the B(OH)₂ proton signals (often broad) and the appearance of a new proton signal in the aromatic region where the boronic acid group was previously located are key indicators of degradation.

-

-

HPLC-UV Analysis:

-

Objective: To quantify the purity of the material and detect any non-volatile impurities.

-

Procedure: Develop a simple reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

-

Analysis: Inject the sample solution and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak. The appearance of new peaks, particularly one corresponding to the less polar protodeboronated byproduct, indicates degradation.

-

-

Record Keeping: Meticulously log the results of each analysis, including the date, storage conditions, and calculated purity. This data is invaluable for tracking the stability of a specific batch over time.

Conclusion

The chemical stability of (6-Bromo-4-methylpyridin-3-yl)boronic acid is not absolute but can be reliably maintained through a disciplined approach to storage and handling. The primary degradation pathway, protodeboronation, is effectively suppressed by rigorously excluding moisture and avoiding acidic or basic conditions. By implementing the protocols outlined in this guide—refrigerated storage under an inert atmosphere in tightly sealed, opaque containers—researchers can ensure the long-term integrity and reactivity of this valuable reagent, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

- Sigma-Aldrich. (2023). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine.

- Thermo Fisher Scientific. (2024).

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2,6-Dibromopyridine-4-boronic acid.

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Bromo-4-methylpyridine-3-boronic acid.

- Thermo Fisher Scientific. (2023).

- Apollo Scientific. (2022).

- MDPI. (n.d.).

- Lab Alley. (n.d.). How to Store Boric Acid.

- U.S. Borax. (n.d.).

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- University of California, Riverside. (n.d.). Chemical Storage Guide.

- Arkat USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.

- Guidechem. (n.d.). C6H7BBrNO2 Chemical Dictionary.

- Waseda University Repository. (n.d.). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution.

- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.

Sources

- 1. Page loading... [guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. laballey.com [laballey.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.pt [fishersci.pt]

- 14. wichita.edu [wichita.edu]

- 15. borax.com [borax.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular weight and formula of (6-Bromo-4-methylpyridin-3-yl)boronic acid

An In-depth Technical Guide to (6-Bromo-4-methylpyridin-3-yl)boronic acid: Properties, Applications, and Synthetic Protocols

Introduction

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a critical building block in modern synthetic and medicinal chemistry. Its unique structural features—a pyridine ring functionalized with both a bromine atom and a boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures. Boronic acids, in general, are highly valued for their stability, low toxicity, and versatile reactivity, particularly in metal-catalyzed cross-coupling reactions.[1][2] The introduction of the boronic acid functional group into drug candidates has been shown to favorably modify their selectivity, as well as their physicochemical and pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the fundamental properties of (6-Bromo-4-methylpyridin-3-yl)boronic acid, its significance in drug discovery, and a representative synthetic protocol for its application.

Core Physicochemical Properties

The utility of any chemical reagent in a research and development setting begins with a thorough understanding of its fundamental physicochemical properties. These data are critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BBrNO₂ | [3][4] |

| Molecular Weight | 215.84 g/mol | [3][4][5] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Sparingly soluble (10 g/L at 25ºC) | [4] |

Chemical Structure and Identification

Accurate identification of a chemical compound is paramount for scientific integrity and reproducibility. The structure of (6-Bromo-4-methylpyridin-3-yl)boronic acid is presented below, along with its key chemical identifiers.

Caption: Chemical structure of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

Key Identifiers:

-

Synonyms: 6-bromo-4-methyl-3-pyridinylboronic acid, 6-Bromo-4-methylpyridine-3-boronic acid

-

InChI Key: SVONARQIVBDOGB-UHFFFAOYSA-N

-

SMILES: OB(O)C1=C(C)C=C(Br)N=C1

Significance in Synthetic Chemistry and Drug Discovery

Boronic acids are foundational reagents in organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds.[1] This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of complex molecular frameworks from simpler precursors.

The subject molecule, (6-Bromo-4-methylpyridin-3-yl)boronic acid, is a bifunctional reagent. This means it possesses two distinct reactive sites that can be addressed in a controlled manner:

-

The Boronic Acid Group: This moiety readily participates in Suzuki-Miyaura coupling with aryl or vinyl halides/triflates, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring.

-

The Bromo Group: This site can subsequently undergo a second cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling) to further elaborate the molecule at the 6-position.

This dual reactivity makes it an invaluable tool for creating libraries of novel compounds for high-throughput screening in drug development programs. The pyridine core is a common scaffold in many approved drugs, and the ability to precisely functionalize it at multiple positions is a significant advantage. The broader class of boronic acid-containing compounds has yielded several FDA-approved drugs, such as Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, underscoring the therapeutic potential of this chemical class.[1][8][9]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of (6-Bromo-4-methylpyridin-3-yl)boronic acid, a generalized, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system; successful product formation confirms the reactivity and quality of the starting materials and the appropriateness of the chosen conditions.

Objective: To couple (6-Bromo-4-methylpyridin-3-yl)boronic acid with a generic aryl halide (Ar-X, where X = Br, I) to form a biaryl product.

Materials:

-

(6-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 eq)

-

Aryl halide (Ar-X) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the (6-Bromo-4-methylpyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Hazard Statements: Causes serious eye irritation (H319). May cause skin irritation and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[3] The compound should be kept sealed in a dry, inert atmosphere to prevent degradation.[3][5]

Conclusion

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a high-value chemical intermediate with well-defined physicochemical properties. Its molecular formula of C₆H₇BBrNO₂ and molecular weight of 215.84 g/mol are foundational data for its use in synthesis.[3][4][5] The strategic placement of both a boronic acid and a bromine atom on a pyridine scaffold provides synthetic chemists with a powerful tool for the modular construction of complex molecules, making it a highly relevant compound for researchers in drug discovery and materials science.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. achmem.com [achmem.com]

- 4. CAS # 1072945-75-5, (6-Bromo-4-methyl-3-pyridinyl)boronic acid - chemBlink [chemblink.com]

- 5. 1072944-22-9|(6-Bromo-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (6-bromo-4-methylpyridin-3-yl)boronic acid, CasNo.1072945-75-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 7. (6-bromo-4-methylpyridin-3-yl)boronic acid, CasNo.1072945-75-5 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (6-Bromo-4-methylpyridin-3-yl)boronic acid: Commercial Availability, Purity, and Application in Drug Discovery

Introduction

(6-Bromo-4-methylpyridin-3-yl)boronic acid (CAS No. 1072945-75-5) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a bromine atom and a boronic acid group on a methyl-substituted pyridine ring, makes it a versatile reagent for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1][2] The boronic acid moiety serves as a key functional handle for introducing the 4-methyl-6-bromopyridinyl scaffold into target molecules, a common strategy in the development of novel therapeutic agents.[3][4] This guide provides an in-depth analysis of its commercial availability, purity standards, analytical methodologies, and practical considerations for its use in a research and drug development setting.

Commercial Availability and Purity

(6-Bromo-4-methylpyridin-3-yl)boronic acid is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The compound is typically supplied as a solid, ranging from a white to off-white powder.[5] Purity levels are generally high, with most suppliers offering grades of 97% or greater, often determined by High-Performance Liquid Chromatography (HPLC).[6]

| Supplier | CAS Number | Advertised Purity | Physical Form | Storage |

| Sigma-Aldrich | 1072945-75-5 | 97% | Solid | 4°C |

| Yinglang Chemical Co. | 1072945-75-5 | ≥98% (HPLC) | Powder | Cool, dry place |

| Falcon Life Sciences | 1072945-75-5 | ≥98% (HPLC) | Powder | Cool, dry place |

| ChemScene LLC | 1072945-75-5 | 97% | Solid | 4°C |

Quality Control and Purity Analysis: A Self-Validating System

Ensuring the purity and integrity of (6-Bromo-4-methylpyridin-3-yl)boronic acid is paramount for the reproducibility of synthetic procedures and the quality of the resulting compounds. A multi-pronged analytical approach is recommended for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of boronic acids due to its high resolution and sensitivity.[7] A reversed-phase method is typically employed to separate the target compound from potential impurities.

Hypothetical HPLC Method for Purity Determination

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Methanol |

This is a representative method; optimization may be required based on the specific instrument and impurity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structural identity of (6-Bromo-4-methylpyridin-3-yl)boronic acid. The ¹H NMR spectrum should exhibit characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The broad singlet for the boronic acid protons (-B(OH)₂) is also a key feature, although its chemical shift can be variable and it may exchange with deuterated solvents. ¹¹B NMR can also be employed to provide further evidence of the boronic acid moiety.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion, providing definitive confirmation of the compound's identity.

Common Impurities and Stability Considerations

Heteroaryl boronic acids can be susceptible to several degradation pathways, which can impact their purity and reactivity.

Caption: Key degradation pathways for boronic acids.

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, acidic or basic conditions, and the presence of certain metals.

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of air, to the corresponding alcohol (a hydroxypyridine derivative) and boric acid.

-

Trimerization: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This can complicate reaction stoichiometry and affect reactivity.

Potential process-related impurities may include starting materials from the synthesis, such as 3,6-dibromo-4-methylpyridine, or byproducts from incomplete reactions.

Representative Synthesis Protocol

The synthesis of (6-Bromo-4-methylpyridin-3-yl)boronic acid typically involves a lithium-halogen exchange reaction followed by borylation. The following is a representative protocol based on established methods for preparing pyridinylboronic acids.

Caption: Workflow for the synthesis of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,6-dibromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled reaction mixture. The selective exchange at the 3-position is generally favored.

-

Stirring: Stir the reaction mixture at -78 °C for a specified period (e.g., 1 hour) to ensure complete formation of the lithiated intermediate.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization or chromatography to yield (6-Bromo-4-methylpyridin-3-yl)boronic acid.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

(6-Bromo-4-methylpyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][9] This reaction allows for the efficient coupling of the pyridinyl moiety to various aryl or heteroaryl halides, enabling the synthesis of diverse and complex molecules with potential therapeutic applications.[3]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl and heteroaryl structures are common pharmacophores in a wide range of drug candidates, including kinase inhibitors and other targeted therapies. The bromine atom on the coupled product can serve as a handle for further functionalization, adding to the synthetic utility of this building block.

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the quality and shelf-life of (6-Bromo-4-methylpyridin-3-yl)boronic acid.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Many suppliers recommend refrigeration at 2-8 °C. It should be kept away from moisture, strong oxidizing agents, and strong bases.

-

Handling: Use the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

By adhering to these guidelines, researchers can ensure the integrity of (6-Bromo-4-methylpyridin-3-yl)boronic acid, leading to more reliable and reproducible results in their synthetic endeavors.

References

-

Yinglang Chemical Company. (n.d.). (6-bromo-4-methylpyridin-3-yl)boronic acid. Retrieved from [Link]

-

Falcon Life Sciences Pvt. Ltd. (n.d.). (6-bromo-4-methylpyridin-3-yl)boronic acid CAS NO.1072945-75-5. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.

- Li, W., & Wang, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

- Wagner, M., et al. (2023).

- North, R., & Eisenbeis, S. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- Silva, F., et al. (2020).

- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions. (n.d.). Google Patents.

- Burke, M. D., & Gillis, E. P. (2012). Boronic acid compositions and uses thereof. U.S. Patent No. 8,217,188. Washington, DC: U.S.

- Li, W., & Wang, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

- EP3164406A4 - Boronic acid derivatives and therapeutic uses thereof. (n.d.). Google Patents.

- Aygün, M., & Tarı, B. Ç. (2025). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Journal of Molecular Structure, 1311, 138133.

- Meinnel, J., et al. (2016). 3,5-Dibromo-4-methylpyridine.

- CN104356057A - Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

- Kumar, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

- Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

- Parry, P. R., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 68(24), 9473-9476.

-

Process for the preparation of tofacitinib and intermediates thereof. (2016). Justia Patents. Retrieved from [Link]

- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.

- EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). Google Patents.

- JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction. (n.d.). Google Patents.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 5. (6-bromo-4-methylpyridin-3-yl)boronic acid, CasNo.1072945-75-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 6. (6-bromo-4-methylpyridin-3-yl)boronic acid, CasNo.1072945-75-5 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

Technical Guide to the Safe Handling and Risk Management of (6-Bromo-4-methylpyridin-3-yl)boronic acid

Abstract

(6-Bromo-4-methylpyridin-3-yl)boronic acid (CAS No. 1072945-75-5) is a key heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is paired with specific health and safety considerations that necessitate a robust risk management framework. This guide provides an in-depth analysis of the known hazards, outlines evidence-based protocols for safe handling, and details emergency response procedures. It is designed for researchers, chemists, and laboratory managers who handle this compound, emphasizing a proactive approach to safety grounded in the hierarchy of controls. Acknowledging the current gaps in comprehensive toxicological data, this document underscores the importance of treating the compound with a high degree of caution.

Compound Identification and Key Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These details inform storage, handling, and emergency response decisions.

| Property | Value | Source(s) |

| CAS Number | 1072945-75-5 | [1][2] |

| Molecular Formula | C₆H₇BBrNO₂ | [1] |

| Molecular Weight | 215.84 g/mol | [1] |

| Appearance | Solid, powder | [2][3] |

| Purity | Typically ≥97% | [2][3] |

| Calculated Density | 1.67 ± 0.1 g/cm³ | [4] |

| Calculated Solubility | Sparingly soluble (10 g/L at 25 ºC) | [4] |

Hazard Identification and GHS Classification

(6-Bromo-4-methylpyridin-3-yl)boronic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are irritation to the eyes and skin, and potential harm if inhaled or swallowed. The lack of extensive toxicological studies necessitates treating all potential routes of exposure with caution.

| GHS Classification | Code | Description | Rationale and Implication for Researchers |

| Pictogram | GHS07 (Exclamation Mark) | This symbol immediately communicates that the substance can cause less severe, but nonetheless significant, health effects such as irritation or acute toxicity. | |

| Signal Word | Warning | Indicates a lower level of hazard compared to "Danger," but one that still requires careful handling and adherence to safety protocols.[1][3] | |

| Hazard Statements | H319 | Causes serious eye irritation. | This is the most consistently reported hazard.[3] Boronic acids, in general, can be irritating. Direct contact of the powder with the eyes can lead to significant inflammation, pain, and potential, albeit reversible, damage. This mandates the use of sealed eye protection. |

| H315 | Causes skin irritation. | The substance may cause redness, itching, or inflammation upon contact with the skin.[1] Prolonged or repeated contact should be avoided, making gloves an essential piece of PPE. | |

| H302 | Harmful if swallowed. | Ingestion of the compound could lead to acute toxic effects.[1][5] This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing thorough hand washing after handling.[5] | |

| H332 / H335 | Harmful if inhaled / May cause respiratory irritation. | As a fine powder, the compound can become airborne during handling.[1][6] Inhalation may irritate the respiratory tract, leading to coughing and discomfort.[6] All weighing and transfer operations must be conducted in a ventilated enclosure to minimize this risk. | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | These statements provide the core directives for safe handling, response, and disposal, which are elaborated upon in the following sections.[1][6][7] |

Risk Mitigation via the Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE). This proactive approach creates a fundamentally safer working environment.

Engineering Controls: The First Line of Defense

The primary physical risk associated with this solid compound is the generation of airborne dust during manipulation (e.g., weighing, transferring).

-

Chemical Fume Hood or Ventilated Balance Enclosure (VBE): All manipulations of the solid compound must be performed within a certified chemical fume hood or a VBE. This is non-negotiable. The containment provided is essential to prevent inhalation and to keep the powder from contaminating the general laboratory environment.[8][9]

-

General Laboratory Ventilation: The laboratory should maintain a negative pressure relative to adjacent corridors and operate with a high rate of air exchange to dilute any fugitive emissions.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is performed safely.

-

Standard Operating Procedure (SOP): A detailed, compound-specific SOP for handling (6-Bromo-4-methylpyridin-3-yl)boronic acid must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Work Areas: Clearly demarcate the specific area within the fume hood where the compound will be handled to prevent cross-contamination.

-

Training: Personnel must be trained on the specific hazards of this compound, the correct use of engineering controls, proper PPE donning and doffing, and emergency procedures.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should not be the sole means of protection. It is designed to protect the user when engineering and administrative controls are properly in place.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 or NIOSH standards. | Protects against the primary hazard of serious eye irritation from airborne powder or splashes.[5][9] |

| Hand Protection | Nitrile gloves (inspect for integrity before use). | Prevents skin irritation and dermal absorption.[5][9] Use proper removal technique to avoid contaminating skin.[5] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with a P2 filter may be required if dust generation is unavoidable or if engineering controls are not available or fail. Use should be governed by a formal respiratory protection program. | Provides an additional layer of protection against inhalation, the primary route of exposure for powders. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines a self-validating system for handling the compound, from preparation to disposal. Each step is designed to minimize exposure and ensure procedural integrity.

Sources

- 1. achmem.com [achmem.com]

- 2. (6-bromo-4-methylpyridin-3-yl)boronic acid, CasNo.1072945-75-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 3. (6-Bromo-4-methylpyridin-3-yl)boronic acid | 1072945-75-5 [sigmaaldrich.com]

- 4. CAS # 1072945-75-5, (6-Bromo-4-methyl-3-pyridinyl)boronic acid - chemBlink [chemblink.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

Executive Summary

Pyridinylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust and scalable synthetic routes. Among the various methods developed, the halogen-metal exchange followed by borylation remains a fundamental, cost-effective, and reliable strategy for large-scale preparations.[1]

This guide provides an in-depth technical overview of this pivotal transformation. We will dissect the underlying mechanistic principles governing the reaction on the electron-deficient pyridine ring, present detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical application of this synthetic methodology.

The Pyridine Ring: A Unique Challenge in Organometallic Chemistry

The synthesis of pyridinylboronic acids is not as straightforward as that of their carbocyclic aryl counterparts. The primary challenge stems from the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom renders the ring electron-deficient, or π-deficient, which has two major consequences for halogen-metal exchange reactions[2][3]:

-

Reduced Reactivity towards Electrophiles: The electron-withdrawing nature of the nitrogen deactivates the ring, making it less susceptible to electrophilic aromatic substitution.[2]

-

Increased Susceptibility to Nucleophilic Attack: The π-deficient character makes the pyridine ring electrophilic. Strong organometallic nucleophiles, such as n-butyllithium (n-BuLi), can add directly to the C2 or C4 positions, leading to undesired side products instead of the intended halogen-metal exchange.[4][5]

This dual reactivity necessitates carefully controlled reaction conditions, particularly low temperatures, to favor the kinetically faster halogen-metal exchange over nucleophilic addition. The choice of the organometallic reagent is paramount in navigating this delicate balance.

Mechanism: The Halogen-Metal Exchange Pathway

The core of the synthesis is a two-step sequence: formation of a pyridinyl-metal intermediate followed by electrophilic trapping with a borate ester.

Step 1: Halogen-Metal Exchange

This step involves the reaction of a halopyridine (typically a bromo- or iodopyridine) with a potent organometallic reagent. The exchange rate follows the general trend I > Br >> Cl.[6] Simple chloropyridines are often difficult to transform via this method.

Two primary classes of reagents are employed:

-

Organolithium Reagents (e.g., n-BuLi): These are highly reactive and effective for the exchange, but their high basicity and nucleophilicity can lead to competing deprotonation or addition reactions.[4][5] The reaction is typically performed at very low temperatures (-78 °C to -95 °C) to mitigate these side reactions.[7][8]

-

Organomagnesium Reagents (e.g., i-PrMgCl·LiCl): Known as "Turbo-Grignard" reagents, these complexes offer a significant advantage. The presence of lithium chloride (LiCl) breaks down the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity in halogen-metal exchange while tempering its nucleophilicity.[9][10] This allows reactions to be performed at more practical temperatures (e.g., -15 °C to 0 °C) and often improves functional group tolerance.[9][11]

Step 2: Borylation (Electrophilic Quench)

The newly formed pyridinyl-lithium or pyridinyl-magnesium species is a potent nucleophile. It is immediately "quenched" by adding an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate or trimethyl borate.[12] The organometallic attacks the electrophilic boron atom, forming a borate complex.

Step 3: Hydrolysis

The final step is an aqueous acidic workup. This hydrolyzes the borate complex to release the desired pyridinylboronic acid.[12] It is important to note that pyridinylboronic acids, especially 2-pyridinylboronic acids, can be unstable and prone to protodeboronation (loss of the boronic acid group).[13] They are often isolated as more stable boroxine anhydrides or converted directly to robust boronate esters (e.g., pinacol esters).[14]

Caption: General workflow for pyridinylboronic acid synthesis.